molecular formula C10H15N3O B1523176 1-(5-Amino-2-methylphenyl)-3-ethylurea CAS No. 1094458-56-6

1-(5-Amino-2-methylphenyl)-3-ethylurea

Cat. No.: B1523176
CAS No.: 1094458-56-6
M. Wt: 193.25 g/mol
InChI Key: AMIVPLVJLVILKJ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)-3-ethylurea is a chemical compound with the molecular formula C11H16N2O. It is a derivative of phenylurea and contains an amino group (-NH2) and an ethyl group (-C2H5) attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro-1-(5-amino-2-methylphenyl)-3-ethylurea

  • Reduction: Amino-1-(5-amino-2-methylphenyl)-3-ethylurea

  • Substitution: Various substituted phenylureas depending on the reagents used

Scientific Research Applications

1-(5-Amino-2-methylphenyl)-3-ethylurea has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(5-Amino-2-methylphenyl)-3-ethylurea is structurally similar to other phenylureas, such as phenylthiourea and phenylhydrazine. it is unique due to the presence of the amino and ethyl groups, which confer distinct chemical properties and reactivity. These differences make it suitable for specific applications where other phenylureas may not be as effective.

Comparison with Similar Compounds

  • Phenylthiourea

  • Phenylhydrazine

  • 2-Amino-4-methylphenol

Properties

IUPAC Name

1-(5-amino-2-methylphenyl)-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVPLVJLVILKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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